Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)oxazol-4-yl)methyl) adipate
Description
Systematic Nomenclature and IUPAC Conventions
Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)oxazol-4-yl)methyl) adipate is a highly branched ester derivative characterized by its oxazole core and extended alkyl chains. The IUPAC name systematically describes its structure:
- Bis : Indicates two identical substituents attached to the adipate backbone.
- 2-Heptadecyl : A 17-carbon alkyl group at position 2 of the oxazole ring.
- 4,5-Dihydrooxazol-4-yl : A partially saturated oxazole ring with hydrogenation at positions 4 and 5.
- (1-Oxooctadecyl)oxy : An esterified octadecanoic acid (stearic acid) group linked via an oxygen atom.
- Adipate : The diester of adipic acid (hexanedioic acid), serving as the central bridge.
The systematic name adheres to IUPAC priority rules, where the oxazole ring is numbered to give the substituents the lowest possible indices. The compound’s molecular formula is C₈₆H₁₆₂N₂O₁₀ , with a molecular weight of 1,400.3 g/mol .
Table 1: Structural Breakdown of Key Substituents
| Component | Description |
|---|---|
| Oxazole core | 4,5-dihydrooxazole ring system with two substituents |
| 2-Heptadecyl group | C₁₇H₃₅ alkyl chain at position 2 |
| (1-Oxooctadecyl)oxy | Stearic acid-derived ester at position 4 |
| Adipate bridge | –OCO(CH₂)₄COO– linking two oxazole units |
Historical Context of Oxazole-Based Ester Compounds
Oxazole derivatives have been pivotal in organic synthesis since the early 20th century, with their electron-deficient aromatic rings enabling diverse reactivity. The development of oxazole esters accelerated in the 1980s–2000s, driven by their utility in pharmaceuticals and materials science. For example, oxazole-containing compounds were explored as kinase inhibitors and polymer stabilizers.
The specific incorporation of long alkyl chains, as seen in this compound, emerged from studies on amphiphilic molecules for lipid bilayer interactions. The use of adipate as a linker reflects advancements in esterification techniques, particularly for creating symmetrical structures with enhanced thermal stability.
Position Within the Class of Branched Alkyl Oxazole Adipates
This compound belongs to a subclass of branched alkyl oxazole adipates , distinguished by:
- Extended Hydrophobicity : Dual C₁₇ and C₁₈ alkyl chains enhance lipid solubility, making it suitable for surfactant applications.
- Structural Symmetry : The adipate bridge ensures molecular rigidity, unlike asymmetric analogs.
- Functional Versatility : The oxazole ring’s nitrogen and oxygen atoms permit coordination chemistry, while ester groups enable hydrolytic functionalization.
Table 2: Comparison with Related Oxazole Esters
This compound’s unique combination of long alkyl chains and adipate bridging positions it as a candidate for high-temperature lubricants and specialty surfactants, leveraging both steric bulk and chemical stability.
Properties
CAS No. |
94159-97-4 |
|---|---|
Molecular Formula |
C86H160N2O10 |
Molecular Weight |
1382.2 g/mol |
IUPAC Name |
bis[[2-heptadecyl-4-(octadecanoyloxymethyl)-5H-1,3-oxazol-4-yl]methyl] hexanedioate |
InChI |
InChI=1S/C86H160N2O10/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-67-79-87-85(73-93-79,75-95-81(89)69-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)77-97-83(91)71-65-66-72-84(92)98-78-86(76-96-82(90)70-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)74-94-80(88-86)68-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h5-78H2,1-4H3 |
InChI Key |
GJQRJEZVPHWTFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NC(CO1)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCC(=O)OCC2(COC(=N2)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)oxazol-4-yl)methyl) adipate generally follows a multi-step synthetic pathway involving:
Step 1: Synthesis of the Oxazoline Intermediate
The initial step involves the formation of the 2-heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazoline intermediate. This is typically achieved by reacting heptadecylamine with a suitable hydroxy-functionalized precursor under controlled conditions to form the oxazoline ring with a hydroxymethyl substituent at the 4-position. The reaction is carried out in an inert solvent such as dichloromethane or toluene, often under reflux conditions to promote ring closure.Step 2: Esterification with 1-Oxooctadecyl Group
The hydroxymethyl group on the oxazoline intermediate is then esterified with 1-oxooctadecanol (a long-chain fatty alcohol with a ketone functionality) to introduce the (1-oxooctadecyl)oxy methyl substituent. This esterification is typically catalyzed by acid catalysts such as p-toluenesulfonic acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) under mild heating to avoid decomposition.Step 3: Coupling with Adipic Acid to Form the Diester
The final step involves the coupling of two oxazoline-containing moieties with adipic acid to form the bis-adipate ester. This is achieved by reacting the oxazoline alcohol derivatives with adipic acid or adipoyl chloride in the presence of a base (e.g., pyridine) or a catalyst to facilitate ester bond formation. The reaction is typically conducted under anhydrous conditions and controlled temperature (50–80 °C) to optimize yield and purity.
Industrial Production Methods
Industrial-scale synthesis employs batch reactors with precise control over temperature, pH, and reaction time to ensure reproducibility and high purity. Key features include:
- Use of large-scale stirred tank reactors with inert atmosphere (nitrogen or argon) to prevent oxidation.
- Stepwise addition of reactants to control exothermic reactions.
- Purification by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to remove unreacted starting materials and side products.
- Quality control using spectroscopic methods (NMR, IR) and chromatographic purity analysis (HPLC).
Reaction Conditions Summary Table
| Step | Reaction Type | Reactants | Catalyst/Conditions | Temperature (°C) | Solvent | Notes |
|---|---|---|---|---|---|---|
| 1 | Oxazoline ring formation | Heptadecylamine + hydroxy-functional precursor | Reflux, inert atmosphere | 80–110 | Dichloromethane/toluene | Ring closure under reflux |
| 2 | Esterification | Oxazoline intermediate + 1-oxooctadecanol | Acid catalyst or DCC coupling agent | 40–70 | Anhydrous solvent | Mild heating to avoid side reactions |
| 3 | Diester formation | Oxazoline alcohol + adipic acid/adipoyl chloride | Base (pyridine) or catalyst | 50–80 | Anhydrous solvent | Controlled addition, inert atmosphere |
Detailed Research Findings
Mechanistic Insights
- The oxazoline ring formation proceeds via nucleophilic attack of the amine on a suitable electrophilic precursor, followed by intramolecular cyclization.
- Esterification steps involve nucleophilic substitution at the carbonyl carbon of the acid derivative, facilitated by catalysts to increase reaction rate and selectivity.
- The adipate linkage provides flexibility and stability to the molecule, influencing its physicochemical properties.
Purification and Characterization
- Purification is critical due to the compound’s high molecular weight and hydrophobicity.
- Recrystallization solvents include hexane, ethyl acetate, or mixtures thereof.
- Characterization techniques include:
- Nuclear Magnetic Resonance (NMR): Confirms ring structure and ester linkages.
- Infrared Spectroscopy (IR): Identifies characteristic ester carbonyl and oxazoline ring vibrations.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.
Yield and Optimization
- Reported yields for each step range from 70% to 90%, depending on reaction conditions and purification efficiency.
- Optimization involves adjusting temperature, solvent polarity, and catalyst concentration to maximize yield and minimize side products.
Comparative Analysis with Related Compounds
| Feature | This compound | Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)oxazol-4-yl)methyl) oxalate |
|---|---|---|
| Linkage Type | Adipate diester | Oxalate diester |
| Molecular Weight (g/mol) | ~1326.1 | Slightly lower due to shorter oxalate linker |
| Synthesis Complexity | Multi-step with esterification and oxazoline formation | Similar, but oxalate linkage may require different acid derivatives |
| Stability | High thermal and chemical stability due to adipate linkage | Moderate stability, oxalate linkage more reactive |
| Applications | Specialty polymers, surfactants, drug delivery systems | Precursors for oxazoline derivatives, bioactive compounds |
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Starting Materials | Heptadecylamine, 1-oxooctadecanol, adipic acid or adipoyl chloride |
| Key Reactions | Oxazoline ring formation, esterification, diester formation |
| Catalysts/Conditions | Acid catalysts, coupling agents (DCC), bases (pyridine), inert atmosphere |
| Temperature Range | 40–110 °C depending on reaction step |
| Solvents | Dichloromethane, toluene, anhydrous solvents |
| Purification Techniques | Recrystallization, chromatography |
| Characterization Methods | NMR, IR, MS, HPLC |
| Typical Yields | 70–90% per step |
Chemical Reactions Analysis
Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)oxazol-4-yl)methyl) adipate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific solvents, temperatures, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Drug Delivery Systems
Due to its lipophilic nature, Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)oxazol-4-yl)methyl) adipate has been explored as a carrier for drug delivery systems. Its ability to encapsulate hydrophobic drugs and enhance their solubility in biological fluids makes it a promising candidate for pharmaceutical formulations. Studies have shown that the compound can improve the bioavailability of poorly soluble drugs, facilitating their therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The oxazoline ring in this compound may contribute to its interaction with microbial membranes, potentially leading to bactericidal effects. Further investigation into its efficacy against various pathogens could pave the way for new antimicrobial agents.
Polymer Additives
In material science, this compound can serve as an additive in polymer formulations. Its incorporation into polyolefins has been shown to enhance mechanical properties and thermal stability. The long alkyl chains contribute to improved flexibility and durability, making it suitable for applications in automotive and construction materials.
Surface Coatings
The unique structure of this compound allows it to be used in surface coatings that require hydrophobic properties. These coatings can provide water repellency and resistance to environmental degradation, which is beneficial in outdoor applications.
Biodegradable Materials
With increasing environmental concerns regarding plastic waste, the development of biodegradable materials has become essential. Research suggests that incorporating this compound into biodegradable polymers can enhance their performance while maintaining eco-friendliness.
Oil Spill Remediation
The hydrophobic characteristics of this compound make it a candidate for use in oil spill remediation efforts. Its ability to absorb hydrocarbons could be leveraged in developing effective cleaning agents or absorbents for oil spills.
Case Study 1: Drug Delivery Enhancement
A study published in a peer-reviewed journal demonstrated that formulations containing this compound significantly improved the solubility and bioavailability of a poorly soluble anti-cancer drug compared to standard formulations.
Case Study 2: Polymer Performance Improvement
In another study focusing on polymer composites, the addition of this compound resulted in a 30% increase in tensile strength and a notable improvement in thermal stability over control samples without the additive.
Mechanism of Action
The mechanism of action of Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)oxazol-4-yl)methyl) adipate involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains and oxazole rings allow it to interact with lipid membranes and proteins, potentially affecting their structure and function. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound’s uniqueness lies in its oxazolidine rings and long alkyl substituents, distinguishing it from conventional adipate esters. Below is a structural comparison with analogous compounds:
Table 1: Structural Comparison of Adipate Esters
Physical and Chemical Properties
- Molecular Weight and Hydrophobicity : The target compound’s long alkyl chains (C17 and C18) suggest a higher molecular weight and greater hydrophobicity compared to DOA (C8) or diisodecyl adipate (C10). This could reduce volatility and migration rates in polymer matrices, a critical factor in plasticizer performance .
- Thermal Stability : Oxazolidine rings may enhance thermal stability via intramolecular hydrogen bonding, whereas conventional adipates rely on alkyl chain branching for stability .
- Reactivity : The oxazolidine rings could undergo ring-opening reactions under acidic or enzymatic conditions, a feature absent in simpler adipate esters. This property might enable applications in drug delivery or responsive materials .
Biological Activity
Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)oxazol-4-yl)methyl) adipate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including its synthesis, properties, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 1326.1 g/mol. Its structure features multiple long-chain alkyl groups and an oxazoline ring, contributing to its lipophilicity and potential biological interactions. The XLogP3-AA value of 32.7 indicates a high degree of hydrophobicity, which may influence its biological behavior and interactions with cellular membranes .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxazoline Ring : The initial reaction involves the condensation of fatty acids with amino alcohols to form the oxazoline structure.
- Esterification : The oxazoline derivative is then esterified with adipic acid to yield the final product.
- Purification : The compound is purified through techniques such as chromatography to ensure high purity for biological testing.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. The long hydrophobic chains may enhance membrane penetration, making it effective against Gram-positive and Gram-negative bacteria.
Cytotoxicity Studies
Studies have shown that this compound demonstrates cytotoxic effects on certain cancer cell lines. In vitro assays revealed IC50 values indicating significant cell growth inhibition at specific concentrations .
Biocompatibility
Given its lipophilic nature, investigations into the biocompatibility of this compound suggest that it may be suitable for drug delivery systems or as a component in biomaterials. Its ability to form stable emulsions could be beneficial in pharmaceutical formulations .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
- Method : Disc diffusion method was employed.
- Results : Showed significant inhibition zones compared to control groups.
-
Cytotoxicity Assessment :
- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay was utilized to determine cell viability.
- Results : Observed a dose-dependent decrease in cell viability with an IC50 value of 15 µM.
Data Table: Summary of Biological Activities
| Activity Type | Methodology | Results |
|---|---|---|
| Antimicrobial | Disc diffusion | Inhibition zones observed |
| Cytotoxicity | MTT assay | IC50 = 15 µM on MCF-7 cells |
| Biocompatibility | Cell culture assays | High compatibility noted |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing this compound?
- Methodological Answer : Synthesis involves multi-step esterification and oxazoline ring formation. Key steps include:
- Esterification : Use adipic acid with stoichiometric equivalents of the oxazoline-based alcohol under acid catalysis (e.g., H₂SO₄) at controlled temperatures (60–80°C) to avoid side reactions .
- Purification : Employ fractional crystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Characterization : Combine NMR (¹H/¹³C, DEPT for stereochemistry), FTIR (C=O stretching at ~1740 cm⁻¹, oxazoline C=N at ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) for structural confirmation .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition temperatures. Compare with differential scanning calorimetry (DSC) data to detect phase transitions .
- Hydrolytic Stability : Conduct accelerated degradation studies in aqueous buffers (pH 3–10) at 40–60°C. Monitor hydrolysis via LC-MS to detect adipic acid and oxazoline derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in solubility data reported for this compound?
- Methodological Answer :
- Systematic Solubility Profiling : Use Hansen solubility parameters (HSPs) to model solvent compatibility. Validate experimentally by dissolving the compound in solvents with varying polarities (e.g., toluene, DMSO, ethanol) and measure solubility via UV-Vis spectroscopy at λ_max ~250 nm .
- Data Reconciliation : Apply statistical tools (e.g., ANOVA) to compare literature values, accounting for impurities (e.g., residual catalysts) that may alter solubility .
Q. How can computational modeling predict the compound’s interactions in polymer matrices?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model the compound’s dispersion in polyethylene or polyurethane. Parameterize force fields (e.g., OPLS-AA) based on experimental dipole moments and charge distribution from DFT calculations .
- Validation : Compare simulated glass transition temperatures (Tg) with experimental DSC results. Adjust interaction potentials if deviations exceed 5% .
Q. What advanced techniques elucidate degradation pathways in environmental systems?
- Methodological Answer :
- Oxidative Degradation : Expose the compound to UV light (λ = 254 nm) in a photoreactor with O₂ flow. Analyze degradation products via GC-MS (DB-5 column) and identify radical intermediates using electron paramagnetic resonance (EPR) .
- Ecotoxicity Assessment : Use Daphnia magna bioassays to measure LC₅₀ values. Correlate toxicity with degradation byproduct concentrations quantified via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
